

Protocol for Oral Administration of WP1122 in Murine Models

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Compound of Interest

Compound Name: WP 1122

Cat. No.: B10854271

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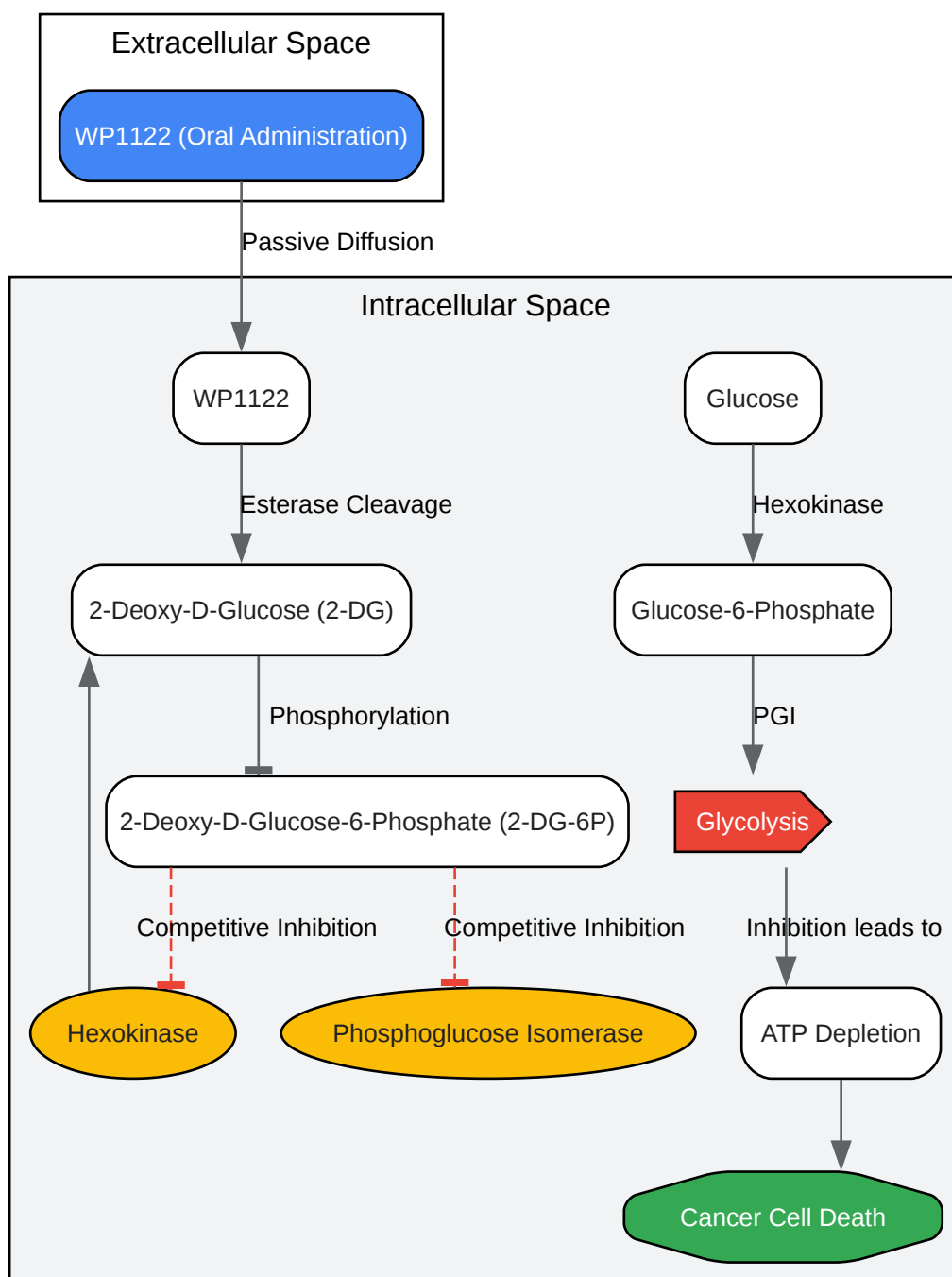
For Researchers, Scientists, and Drug Development Professionals

Application Notes

WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis. Developed by Molculin Biotech, WP1122 is engineered for improved pharmacological properties, including enhanced oral bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of aggressive brain tumors like glioblastoma.[1][2][3] Preclinical studies have demonstrated the potential of WP1122 in mouse models of glioblastoma, where oral administration has been shown to be effective.[4] This document provides a detailed protocol for the oral administration of WP1122 in mice, based on established methodologies for oral gavage and the known characteristics of WP1122.

Mechanism of Action: WP1122 functions as a competitive inhibitor of glucose metabolism. Once administered, it is deacetylated to 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose isomerase, leading to a blockade of glycolysis and subsequent cancer cell death.

Signaling Pathway of WP1122 Action



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Caption: Mechanism of action of WP1122.

Experimental Protocols

Formulation and Dosage

While specific details from preclinical studies on WP1122 are not publicly available, a general approach for formulating water-insoluble or poorly soluble compounds for oral gavage in mice can be adapted. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for specific experimental needs.

Table 1: Recommended Vehicle Components for Oral Formulation

| Component | Concentration | Purpose |
|---|-------------------|--|
| Dimethyl sulfoxide (DMSO) | ≤ 10% | Solubilizing agent |
| Polyethylene glycol 300/400 (PEG300/400) | 30-60% | Co-solvent and vehicle |
| Tween 80 / Cremophor EL | 1-5% | Surfactant to improve solubility and stability |
| Saline or Phosphate-Buffered Saline (PBS) | q.s. to 100% | Diluent |
| Carboxymethylcellulose (CMC) | 0.5-1% (in water) | Suspending agent for suspensions |

Table 2: General Dosage and Administration Parameters for Oral Gavage in Mice

| Parameter | Recommendation |
|-----------------------------|--|
| Dosage | To be determined by dose-ranging studies. Start with a range guided by in vitro IC50 values and preliminary toxicity data. |
| Administration Volume | 5-10 mL/kg body weight. Maximum of 10 mL/kg is generally recommended. |
| Frequency of Administration | Typically once or twice daily, depending on the half-life of the compound. |
| Gavage Needle Size | 20-22 gauge, 1.5 inches, with a ball-tip for adult mice. |

Step-by-Step Oral Gavage Protocol

This protocol provides a generalized procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- WP1122 compound
- Selected vehicle components (see Table 1)
- Sterile microcentrifuge tubes or vials for formulation
- Vortex mixer and/or sonicator
- Animal scale
- Appropriately sized gavage needles (see Table 2)
- Syringes (1 mL)
- 70% ethanol for disinfection
- Personal protective equipment (gloves, lab coat, eye protection)

Procedure:

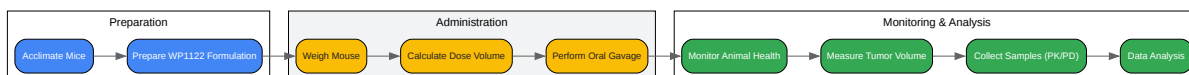
- **Animal Acclimation:** Allow mice to acclimate to the facility and housing conditions for at least one week prior to the start of the experiment.
- **Formulation Preparation:**
 - On the day of administration, weigh the required amount of WP1122.
 - If using a solvent such as DMSO, dissolve the WP1122 in the solvent first.
 - Add co-solvents and surfactants as needed, mixing thoroughly between each addition. Vortex or sonicate if necessary to achieve a clear solution or a uniform suspension.

- Finally, add the diluent (saline or PBS) to the final volume.
- If preparing a suspension, ensure it is homogenous by vortexing immediately before each administration.
- Animal Handling and Dosing:
 - Weigh the mouse to determine the correct volume of the formulation to administer.
 - Restrain the mouse firmly by the scruff of the neck to immobilize the head and body. The body of the mouse can be further supported by holding the tail.
 - Position the mouse in a vertical position.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or tracheal perforation.
 - Once the needle is in the stomach (the pre-measured length of the needle should be fully inserted), slowly administer the formulation.
 - After administration, gently withdraw the needle in the same direction it was inserted.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.

Table 3: Example Calculation for Dosing

| Parameter | Value |
|---------------------------|----------|
| Mouse Body Weight | 25 g |
| Desired Dosage | 50 mg/kg |
| Calculated Dose per Mouse | 1.25 mg |
| Formulation Concentration | 5 mg/mL |
| Administration Volume | 0.25 mL |

Experimental Workflow



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Caption: Workflow for in vivo studies.

Data Presentation

All quantitative data from in vivo efficacy and pharmacokinetic studies should be summarized in tables for clear comparison between treatment groups.

Table 4: Example of In Vivo Efficacy Data Summary

| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm ³) ± SEM | Percent Tumor Growth Inhibition (%) |
|------------------|-----------------------|--|-------------------------------------|
| Vehicle Control | 10 | | |
| WP1122 (Dose 1) | 10 | | |
| WP1122 (Dose 2) | 10 | | |
| Positive Control | 10 | | |

Table 5: Example of Pharmacokinetic Data Summary (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC _{0-t} (ng*h/mL) | t _{1/2} (h) |
|--------------------|--------------|--------------|----------|------------------------------|----------------------|
| WP1122 | | | | | |
| 2-DG (from WP1122) | | | | | |

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures based on their specific experimental design, institutional guidelines, and in vivo data as it becomes available for WP1122. It is highly recommended to consult relevant publications and preclinical data for the most accurate and effective protocol development.

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